molecular formula C18H19FN6 B6448272 6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2640843-97-4

6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6448272
CAS No.: 2640843-97-4
M. Wt: 338.4 g/mol
InChI Key: NJQLCDUWXYJJPG-UHFFFAOYSA-N
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Description

6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a synthetic organic compound known for its complex structure and potential applications in various fields, particularly in pharmaceuticals. This compound features a unique combination of pyrimidine, pyrrolo, and pyridine rings, making it a subject of interest for chemical and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One of the common synthetic routes includes:

  • Starting with 6-ethyl-5-fluoropyrimidin-4-amine as a precursor.

  • Coupling this with a substituted pyrrolo compound under controlled conditions.

  • Cyclization of the intermediate product to form the octahydropyrrolo[3,4-b]pyrrol core.

  • Final coupling with a pyridine-3-carbonitrile derivative to complete the synthesis.

Reaction conditions often involve catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide. The reaction temperature and pH are meticulously controlled to ensure optimal yields and purity of the final product.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in achieving higher yields and efficiency. Quality control measures are stringent to ensure the consistency and safety of the compound for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative reactions, particularly at the pyrrolo ring, resulting in the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring, often using reagents like sodium borohydride.

  • Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorine-substituted pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products Formed:

  • Oxidation: Formation of pyrrolo and pyridine N-oxides.

  • Reduction: Formation of reduced amine or alcohol derivatives.

  • Substitution: Derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

The compound is used as a building block in the synthesis of more complex molecules, allowing chemists to explore new reaction pathways and molecular frameworks.

Biology:

In biological research, this compound serves as a probe to study enzyme interactions, particularly those involving pyridine and pyrrol rings. It is also used in the study of nucleic acid analogs due to its structural similarity to nucleotides.

Medicine:

The compound has potential therapeutic applications, especially in the development of new drugs targeting specific enzymes and receptors. Its unique structure allows for the design of inhibitors or activators of biological pathways implicated in various diseases.

Industry:

In industrial applications, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, benefiting from its robust chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile involves interaction with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific active sites, inhibiting or modifying the activity of these biological molecules. The presence of the fluoropyrimidine and pyridine rings enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • 5-Fluorouracil: A pyrimidine analog used in cancer treatment.

  • Pyrrolo[2,1-c][1,4]benzodiazepines: Compounds with anti-tumor properties.

  • Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Each of these compounds shares some structural similarities but differs in specific functional groups and their resulting biological activities.

By navigating the rich landscape of 6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile, we gain insight into its multifaceted applications and the exciting potential it holds for future scientific advancements.

Properties

IUPAC Name

6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-2-14-17(19)18(23-11-22-14)25-6-5-13-9-24(10-15(13)25)16-4-3-12(7-20)8-21-16/h3-4,8,11,13,15H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQLCDUWXYJJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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